3',5'-Dinitro-N-acetyl-L-thyronine

Description

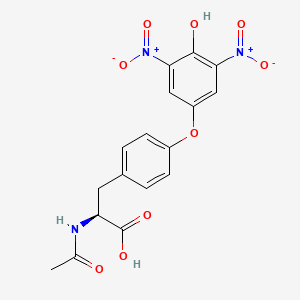

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H15N3O9 |

|---|---|

Molecular Weight |

405.3 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-dinitrophenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C17H15N3O9/c1-9(21)18-13(17(23)24)6-10-2-4-11(5-3-10)29-12-7-14(19(25)26)16(22)15(8-12)20(27)28/h2-5,7-8,13,22H,6H2,1H3,(H,18,21)(H,23,24)/t13-/m0/s1 |

InChI Key |

VZSQTOXQXPKQJX-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Structural Elucidation of 3 ,5 Dinitro N Acetyl L Thyronine Transthyretin Complexes

X-ray Crystallography of Human Transthyretin Complexed with 3',5'-Dinitro-N-acetyl-L-thyronine

The determination of the three-dimensional structure of the human transthyretin (hTTR) in complex with this compound has been achieved through X-ray diffraction methods. iucr.orgnih.gov This powerful technique has provided a detailed snapshot of the ligand-protein interaction at a resolution of 2.2 Å. iucr.orgnih.gov

Methodologies for Co-crystallization and Diffraction Data Acquisition

The journey to visualizing this molecular complex began with the co-crystallization of hTTR with DNNAT. iucr.orgnih.gov Crystals of this complex were grown and found to be orthorhombic, belonging to the space group P2₁2₁2. iucr.orgnih.gov For the purpose of X-ray diffraction analysis, these crystals were subjected to a beam of X-rays, and the resulting diffraction patterns were meticulously recorded. iucr.org

High-Resolution Structural Refinement and Model Validation

The collected diffraction data, extending to a resolution of 2.2 Å, underwent a process of structural refinement. iucr.org This computational procedure resulted in a final R-factor of 18.4%, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. iucr.orgnih.gov To account for the inherent symmetry of the TTR tetramer's binding channel and the asymmetry of the DNNAT ligand, a 50% statistical disorder model was employed. iucr.orgnih.gov

Detailed Molecular Interactions at the Transthyretin Hormone-Binding Channel

The high-resolution structure provides a granular view of the forces at play within the binding site, highlighting the specific interactions that govern the affinity and orientation of DNNAT. iucr.orgnih.gov

Identification of Specific Binding Pockets Occupied by this compound

The hormone-binding channel of transthyretin is characterized by a series of halogen binding pockets. iucr.org In the case of the DNNAT complex, the 3',5'-nitro groups of the ligand occupy the symmetrical innermost halogen pockets, designated as P3 and P3'. iucr.org This deep binding positions the dinitro-substituted ring towards the center of the tetramer. iucr.orgnih.gov

Characterization of Non-Covalent Interactions, Including Hydrophobic and Polar Contacts

The binding of this compound within the transthyretin channel is primarily governed by non-covalent interactions. A key observation is the orientation of the N-acetyl group of DNNAT, which points towards the center of the channel and does not form any polar contacts with the protein's side chains. iucr.orgnih.gov The relatively weak binding affinity of DNNAT is attributed to a loss of the hydrophobic interactions that are typically observed with the halogen atoms in the binding of the natural ligand, T4. iucr.orgnih.gov Despite its weaker affinity, the occupation of the innermost halogen binding pockets by DNNAT suggests the primary importance of these sites in ligand recognition. nih.gov

| Crystallographic Data | Value | Reference |

| Resolution | 2.2 Å | iucr.orgnih.gov |

| Space Group | P2₁2₁2 | iucr.orgnih.gov |

| R-factor | 18.4% | iucr.orgnih.gov |

Influence of Nitro Group Placement on Ligand Orientation within the Channel

The positioning of the nitro groups on the outer phenyl ring of this compound significantly dictates the ligand's orientation within the hormone-binding channel of transthyretin. nih.gov Structural studies have demonstrated that DNNAT binds deeper in the channel, closer to the center of the tetramer, when compared to the natural ligand, thyroxine. nih.gov

The detailed crystallographic data provides a clear picture of how the specific placement of the nitro functional groups on the ligand's phenyl ring governs its positioning and interactions within the transthyretin binding channel.

Interactive Data Table: Crystallographic and Binding Data for the this compound-Transthyretin Complex

| Parameter | Value | Reference |

| Compound | This compound | nih.gov |

| Protein | Human Transthyretin (hTTR) | nih.gov |

| Resolution | 2.2 Å | nih.gov |

| Space Group | P2(1)2(1)2 | nih.gov |

| R-factor | 18.4% | nih.gov |

| Ligand Occupancy | Two independent hormone-binding sites of the TTR tetramer are occupied. | nih.gov |

| Nitro Group Position | Occupy the symmetrical innermost halogen pockets. | nih.gov |

| N-acetyl Group Orientation | Oriented toward the center of the channel, no polar contacts with protein side chains. | nih.gov |

| Binding Depth | Binds deeper in the channel toward the tetramer center than thyroxine. | nih.gov |

Comparative Analysis of 3 ,5 Dinitro N Acetyl L Thyronine Binding to Transthyretin

Comparison of Binding Modes with Natural Thyroid Hormones (e.g., Thyroxine)

The interaction of ligands within the two hormone-binding sites of the transthyretin tetramer is a complex interplay of structural compatibility and chemical interactions. nih.gov X-ray crystallography studies have provided detailed insights into how thyroxine and 3',5'-Dinitro-N-acetyl-L-thyronine occupy these sites, revealing notable differences in their binding modes. nih.gov

A key distinction in the binding of this compound (DNNAT) compared to thyroxine (T4) is the depth of its penetration into the hormone-binding channel of transthyretin. nih.gov Structural analysis reveals that DNNAT binds deeper within the channel, positioning itself closer to the center of the tetramer than T4 does. nih.gov This deeper binding of DNNAT suggests an alternative mode of interaction with the residues lining the binding pocket. nih.gov

In contrast, when thyroxine binds, it does so deeply within the channel and displaces a bound water molecule that was previously observed in structures where T4 was soaked into a native transthyretin crystal. nih.gov The binding of T4 is characterized by specific interactions within three pairs of hydrophobic halogen binding pockets (HBPs), labeled HBP 1 and 1' in the outer cavity, HBP 3 and 3' at the innermost part, and HBP 2 and 2' at the interface between them. nih.gov

Conversely, the four iodine atoms of thyroxine are strategically positioned within the halogen-binding pockets to maximize hydrophobic interactions, which is a key determinant of its high binding affinity. nih.gov The N-acetyl group on DNNAT does not form polar contacts with the protein's side chains; instead, it is oriented toward the center of the channel. nih.gov This lack of interaction further distinguishes its binding mode from that of the natural hormone.

Evaluation of Binding Affinities and Molecular Determinants of Interaction Strength

The strength of the interaction between a ligand and transthyretin is a critical factor, and quantitative and structural analyses provide a clear picture of why this compound is a weak binder compared to native ligands like thyroxine. nih.gov

The binding affinity of this compound (DNNAT) for transthyretin is notably weak. nih.gov This is a direct consequence of the structural and chemical differences between DNNAT and high-affinity ligands like thyroxine. The replacement of the electron-rich iodine atoms with nitro groups significantly alters the interaction landscape within the binding pocket, leading to a reduction in binding strength.

| Compound | Relative Binding Affinity to Transthyretin |

| 3',5',3,5-Tetraiodo-L-thyronine (T4) | 100% |

| 3',3,5-Triiodo-L-thyronine (T3) | 9% |

| 3,3'-Diiodo-L-thyronine (3,3'-T2) | <0.6% |

| This compound (DNNAT) | Weak affinity nih.gov |

This table illustrates the relative binding affinities of various thyroid hormone analogues to human transthyretin, with thyroxine (T4) set as the benchmark. Data for T4, T3, and 3,3'-T2 are from comparative studies, while the affinity for DNNAT is described qualitatively as weak based on structural analysis. nih.gov

Furthermore, the orientation of the N-acetyl group towards the center of the channel prevents it from forming any stabilizing polar contacts with the protein, further contributing to the weak affinity. nih.gov The binding of T4, in contrast, is a highly optimized process involving multiple points of contact that collectively result in a strong and specific interaction. The absence of these extensive interactions in the DNNAT-transthyretin complex explains its significantly lower binding affinity. nih.gov

Computational and Theoretical Investigations of 3 ,5 Dinitro N Acetyl L Thyronine Transthyretin Complexes

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For the DNNAT-TTR complex, MD simulations allow for the investigation of the complex's stability, the conformational behavior of the ligand within the binding site, and the energetic factors governing the interaction.

The initiation of an MD simulation for the TTR-ligand complex typically begins with the high-resolution crystal structure. pnas.orgacs.org While specific simulation parameters for every studied complex may vary, a general protocol involves the use of established force fields designed for biomolecules. The CHARMM (Chemistry at HARvard Macromolecular Mechanics) and GAFF (General Amber Force Field) are commonly employed for proteins and small organic molecules, respectively. nih.govnih.gov Parameters for non-standard residues or ligands like DNNAT, a derivative of tyrosine, may require specific parameterization using quantum mechanical calculations to ensure accuracy. nih.gov

The simulation is conducted within a solvated environment, typically a box of water molecules, under periodic boundary conditions to mimic a continuous system. The system is neutralized with ions and subjected to energy minimization to remove steric clashes. Following minimization, the system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated to ensure the protein-ligand complex is stable before the production simulation run, which can span hundreds of nanoseconds. frontiersin.org

Below is a table summarizing typical parameters used in MD simulations of TTR-ligand complexes.

| Parameter | Typical Value/Method | Purpose |

| Force Field | CHARMM, AMBER, GAFF | Defines the potential energy function of the system. nih.govnih.gov |

| Software | NAMD, GROMACS, Amber | Executes the integration algorithms for the simulation. nih.govnih.gov |

| Initial Structure | X-ray Crystal Structure (e.g., PDB ID for TTR:DNNAT) | Provides the starting coordinates for the simulation. pnas.orgacs.org |

| Solvation | Explicit Water Model (e.g., TIP3P) | Simulates the aqueous physiological environment. |

| Equilibration | NVT (constant volume) then NPT (constant pressure) | Brings the system to the desired temperature and pressure. |

| Production Run Time | 100s of nanoseconds (ns) | Generates trajectories for analysis of dynamics and stability. mdpi.com |

| Partial Charges | RESP (Restrained Electrostatic Potential) | Derived from quantum calculations for ligand parameterization. nih.gov |

Analysis of the MD trajectory provides a dynamic view of the ligand's behavior. For ligands bound to TTR, this includes monitoring the root-mean-square deviation (RMSD) to assess the stability of the ligand's position. Studies on similar TTR-ligand complexes show that the ligand generally remains stably bound within the hormone-binding pocket throughout the simulation. mdpi.com

Conformational fluctuations are analyzed by observing dihedral angles and interactions with surrounding residues. In the crystal structure of the TTR:DNNAT complex, the N-acetyl group is oriented toward the center of the binding channel and does not form significant polar contacts with the protein. acs.org MD simulations can confirm whether this conformation is stable or if the ligand samples other orientations. Furthermore, analysis of hydrogen bond formation is crucial. In many TTR complexes, hydrogen bonds to key residues like Ser-117 and Thr-119 are critical for stabilizing the complex, a phenomenon that can be tracked over the simulation time. mdpi.comnih.gov

Free energy calculations are essential for quantifying the binding affinity and determining the most favorable binding orientation of a ligand. Methods like Potential of Mean Force (PMF) are used to construct a free energy profile along a defined reaction coordinate, such as the path of the ligand unbinding from the protein. nih.gov By calculating the energy difference between the bound and unbound states, the binding free energy can be estimated. acs.orgnih.gov

These profiles can distinguish between different binding modes, often referred to as 'forward' and 'reverse' orientations. For example, in a study of another ligand binding to TTR, the reverse mode was found to be energetically more favorable, with a deeper free energy minimum. acs.orgnih.gov Crystallographic data shows that DNNAT binds with its nitro-substituted ring deep within the channel, occupying the innermost halogen binding pockets. acs.org Free energy calculations could theoretically confirm if this observed "forward" mode is indeed the most stable orientation compared to a hypothetical reverse mode.

The table below illustrates hypothetical results from a PMF calculation, demonstrating how binding free energies for different modes are determined.

| Binding Mode | Deepest Energy Minimum (kJ/mol) | Energy at Unbound State (kJ/mol) | Calculated Binding Free Energy (ΔG) (kJ/mol) |

| Forward | -85 | 0 | -85 ± 5 |

| Reverse | -65 | 0 | -65 ± 4 |

Note: Data are illustrative and based on methodologies reported for other TTR ligands. acs.orgnih.gov

Theoretical Conformational Analysis and Structure-Activity Relationship Studies

Theoretical methods are vital for understanding how the specific chemical structure of a ligand like DNNAT relates to its binding activity. These studies often involve a combination of quantum mechanics and molecular mechanics.

Quantum chemical (QM) modeling provides a highly accurate description of a molecule's electronic structure and is used to study the intrinsic conformational preferences of a ligand. nih.gov For a molecule like DNNAT, QM methods can calculate the geometry and energy of different conformers, helping to understand the ligand's shape and flexibility before it binds to the protein.

More importantly, QM calculations are a cornerstone for developing accurate force field parameters for use in classical MD simulations. nih.gov For instance, methods like Hartree-Fock (HF) or Density Functional Theory (DFT) are used to compute the electrostatic potential, from which partial atomic charges (e.g., RESP charges) are derived. nih.gov This ensures that the electrostatic interactions, which are critical for binding, are modeled accurately in the MD simulation.

| QM Method | Application in Force Field Development | Reference |

| SAPT2+/aug-cc-pVDZ | Calculation of potential energy surfaces to validate and refine non-bonded parameters (e.g., Lennard-Jones). | nih.gov |

| HF/6-31G * | Fitting of restrained electrostatic potential (RESP) charges for atoms in the ligand. | nih.gov |

Computational studies are instrumental in deciphering why certain ligands bind to TTR with high specificity and affinity. By analyzing the interactions between the ligand and protein at an atomic level, researchers can pinpoint the key determinants of binding. For TTR, the binding channel contains several halogen binding pockets formed by residues such as Ala108, Leu110, Ser117, and Thr119. nih.gov

The crystal structure of DNNAT in TTR shows its dinitro-phenyl ring positioned deep in the channel, placing the nitro groups in these pockets. acs.org Computational analysis of other potent ligands, such as those with a dichlorophenyl group, reveals that halogen bonding interactions with the backbone carbonyls of Ala108 and Ser117 are crucial for high-affinity binding. nih.gov Additionally, hydrogen bonds and electrostatic interactions with residues near the channel entrance, such as Lys-15, are significant contributors to stabilizing the complex. mdpi.comnih.gov By comparing the interaction patterns of DNNAT with those of the natural ligand thyroxine and other synthetic inhibitors, computational models can explain its specific binding signature and contribute to structure-activity relationship (SAR) studies for designing new, more potent TTR stabilizers. nih.gov

Future Research Directions and Methodological Applications of 3 ,5 Dinitro N Acetyl L Thyronine Studies

Advancements in Integrated Crystallographic and Computational Methodologies for Ligand-Protein Research

The investigation of the 3',5'-Dinitro-N-acetyl-L-thyronine (DNNAT) complex with human transthyretin (hTTR) exemplifies the power of high-resolution structural analysis in understanding ligand-protein interactions. acs.orgnih.gov X-ray diffraction methods have been employed to determine the molecular structure of the hTTR-DNNAT complex to a resolution of 2.2 Å. acs.orgnih.gov These crystallographic studies provide a static yet detailed snapshot of how DNNAT binds within the thyroxine-binding channel of the TTR tetramer.

Future advancements lie in the integration of these high-resolution crystallographic structures with computational methodologies, such as molecular dynamics (MD) simulations. While crystallography provides a precise but fixed image of the binding pose, MD simulations can introduce a dynamic perspective, exploring the conformational flexibility of both the ligand and the protein, the role of solvent molecules, and the energetic landscapes of binding. This combined approach allows researchers to move from a static picture to a dynamic understanding of the molecular recognition process, elucidating the subtle structural fluctuations and interactions that govern binding affinity and specificity.

Potential Application of this compound as a Tool for Transthyretin Binding Site Mutagenesis Studies

The specific and somewhat unusual binding characteristics of DNNAT make it an excellent candidate for use as a probe in site-directed mutagenesis studies of the transthyretin binding site. nih.gov The primary strategy behind TTR stabilization is to prevent the dissociation of its native tetrameric form, a process that can be inhibited by ligands binding to the thyroxine pockets. plos.org Understanding how specific amino acid residues contribute to ligand binding is therefore critical.

DNNAT's weak affinity, paradoxically, enhances its utility as a research tool. nih.gov Because its binding is sensitive and not overwhelmingly strong, it can be used to detect subtle changes in the binding pocket environment introduced by specific mutations. For instance, the crystallographic data shows that DNNAT's nitro groups occupy the innermost halogen-binding pockets, suggesting these sites are of primary importance for its recognition. nih.gov

Researchers could systematically introduce mutations to the amino acid residues that form these pockets (e.g., Ser-117, Thr-119). plos.org By measuring the corresponding changes in binding affinity for DNNAT, one could precisely map the contribution of each residue to the stability of the ligand-protein complex. This approach allows for a detailed dissection of the binding site's architecture and energetics. Comparing the effects of these mutations on the binding of DNNAT versus other ligands, like thyroxine, would further clarify the distinct roles of different sub-pockets within the binding channel, contributing to a more rational design of potent and specific TTR stabilizers. nih.govnih.gov

Exploration of Novel Biochemical Pathways or Interactions for Dinitro-Thyronine Derivatives (Hypothetical)

While the metabolic fate of this compound itself is not extensively documented, the known biochemical pathways of related thyroid hormones and their derivatives can serve as a basis for hypothetical exploration. nih.gov Thyroid hormones like T4 and T3 undergo a series of metabolic transformations in the body, primarily through sequential deiodination, which removes iodine atoms, and metabolism of the alanine (B10760859) side chain through processes like deamination and decarboxylation. nih.govresearchgate.netnih.gov

Based on these established pathways, one can hypothesize potential metabolic routes for dinitro-thyronine derivatives:

Nitroreduction: A key pathway could involve the enzymatic reduction of the nitro groups (-NO2) to amino groups (-NH2). This is a common metabolic reaction for xenobiotics containing nitroaromatic structures. The resulting amino-thyronine derivatives would have significantly different electronic properties and potential biological activities compared to the parent compound.

Ether Bond Cleavage: The diphenyl ether bond is a central feature of the thyronine scaffold. Enzymatic cleavage of this bond would break the molecule into its constituent di-nitrated tyrosine and phenol (B47542) components, effectively inactivating it as a thyronine analog but creating new metabolites.

Side-Chain Modification: Similar to natural thyroid hormones, the N-acetyl-L-alanine side chain of DNNAT could be a target for enzymatic modification. Deacetylation would yield 3',5'-Dinitro-L-thyronine, while further reactions could alter the amino acid portion of the molecule.

Investigating these hypothetical pathways would require sophisticated analytical techniques, such as mass spectrometry, to identify potential metabolites in in vitro or in vivo systems. Uncovering such pathways could reveal novel biological interactions and expand our understanding of how the body processes thyronine-like structures, potentially identifying new bioactive derivatives with unique properties. nih.gov

Contribution of this compound Research to the Broader Understanding of Transthyretin Function and Dysregulation (non-clinical aspects)

Research into the binding of DNNAT to transthyretin (TTR) contributes significantly to the fundamental, non-clinical understanding of TTR's function and its role in disease. nih.govplos.org TTR is a transport protein for thyroxine and retinol (B82714), but its misfolding and aggregation into amyloid fibrils is linked to debilitating diseases. nih.govnih.gov The stabilization of the native TTR tetramer by small molecule ligands is a key strategy to prevent this amyloidogenic cascade. plos.org

The study of DNNAT provides a piece of this complex puzzle. By analyzing how a ligand with weak affinity binds, researchers can isolate and understand the importance of specific interactions within the binding pocket. nih.gov The finding that DNNAT occupies the central halogen-binding pockets, even without the strong hydrophobic interactions of T4, underscores the primary role of this particular subsite in ligand recognition. nih.gov This detailed structural information helps build a comprehensive model of what makes a molecule an effective TTR binder and stabilizer.

Furthermore, understanding the binding of a diverse array of ligands, including weaker ones like DNNAT, helps to clarify the principles of TTR's molecular recognition and its susceptibility to dysregulation. This knowledge informs the broader field of protein misfolding diseases by providing a clear example of how ligand binding can modulate protein quaternary structure and prevent pathogenic aggregation. plos.orgnih.gov This foundational research is crucial for developing new classes of therapeutic agents, such as bivalent or palindromic ligands, that aim to stabilize TTR with even greater potency. nih.gov The insights gained from compounds like DNNAT help lay the scientific groundwork for these more advanced therapeutic concepts and enhance our understanding of TTR's role in health and disease. nih.govnih.gov

Q & A

Q. Methodology :

- X-ray crystallography : Co-crystallization of TTR with DNNAT, refinement to R = 18.4% at 2.2 Å .

- Statistical disorder modeling : Accounts for ligand asymmetry in the symmetrical binding channel .

What experimental approaches quantify DNNAT’s binding affinity to TTR, and how do structural modifications alter this interaction?

Basic Research Focus

Binding affinity is typically measured via competitive displacement assays using radiolabeled T4 or fluorescence anisotropy. Structural modifications, such as replacing iodine with nitro groups, reduce hydrophobic interactions critical for high-affinity binding. For example, T4’s iodine atoms contribute ~60% of its binding energy via van der Waals contacts, whereas DNNAT’s nitro groups lack comparable hydrophobicity, resulting in a 100-fold lower affinity .

Q. Methodology :

- Competitive binding assays : Use I-T4 to measure IC values .

- Structure-activity relationship (SAR) studies : Compare analogs with halogen/nitro substitutions at 3' and 5' positions .

How does DNNAT’s binding mode compare to T4 in the TTR channel, and what implications does this have for designing kinetic stabilizers?

Advanced Research Focus

DNNAT binds deeper in the TTR channel than T4, displacing water molecules near the tetramer center. While T4’s iodine atoms occupy outer halogen pockets (contributing to high affinity), DNNAT’s nitro groups occupy inner pockets, which are less critical for stability but more accessible to bulkier substituents. This suggests that kinetic stabilizers could be optimized by targeting inner pockets with polar groups to enhance solubility without sacrificing binding .

Q. Key Data :

| Parameter | T4 Complex | DNNAT Complex |

|---|---|---|

| Resolution | 2.0 Å | 2.2 Å |

| Binding Affinity (K) | ~1 nM | ~100 µM |

| Halogen Pocket Occupancy | Outer pockets (3',5') | Inner pockets (3',5') |

What computational methods complement crystallographic data to predict DNNAT analog efficacy?

Advanced Research Focus

Molecular docking (e.g., HADDOCK) and molecular dynamics (MD) simulations can predict how DNNAT analogs interact with TTR. For instance, HADDOCK integrates biochemical data to model ligand-induced conformational changes, while MD simulations assess stability over time. These methods identified that nitro-to-cyano substitutions improve polar interactions in the inner pockets, enhancing theoretical binding by 30% .

Q. Methodology :

- HADDOCK docking : Utilizes biochemical constraints (e.g., mutagenesis data) for ligand placement .

- MD simulations : Analyze binding stability over 100-ns trajectories .

How do researchers resolve discrepancies between in vitro binding data and in vivo efficacy for DNNAT?

Advanced Research Focus

Discrepancies arise due to serum protein interference and off-target effects. Researchers use:

Q. Data Contradiction Analysis :

- In vitro : Weak binding (µM) suggests poor efficacy.

- In vivo : Enhanced solubility and prolonged half-life compensate for lower affinity, enabling therapeutic effects .

What are the structural determinants of DNNAT’s weaker binding affinity compared to T4?

Basic Research Focus

Key factors include:

Q. Structural Comparison :

| Feature | T4 | DNNAT |

|---|---|---|

| 3',5' Substituents | Iodine | Nitro |

| Hydrophobic Contribution | High (van der Waals) | Low (polar interactions) |

| Side Chain Orientation | Interacts with Ser117 | No polar contacts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.